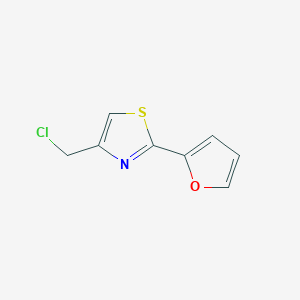

4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(2-furyl)-2-substituted thiazoles, closely related to 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole, has been facilitated through hypervalent iodine oxidation of 2-acetylfuran, followed by treatment with thioureas or thioamides (Singh, Naithani, Aggarwal, & Prakash, 1998). Another method involves the reaction of 1-p-methylbenzoyl-3-phenylaminothiourea with 1,3-dichloroacetone, leading to the formation of a similar compound (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).

Molecular Structure Analysis

The molecular structure of compounds akin to 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole has been characterized. For instance, 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole was studied, revealing a monoclinic space group with specific crystal parameters (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).

Chemical Reactions and Properties

Various chemical reactions, such as nitration, of thiazole derivatives have been explored. For example, nitration of 4-methyl-2-[2-(nitro-2-furyl)vinyl]thiazole leads to the formation of complex compounds, indicating the reactivity of the thiazole ring and its derivatives under certain conditions (Saldabol & Popelis, 1977).

Physical Properties Analysis

The physical properties of thiazole derivatives, including melting points, solubility, and crystalline nature, have been documented. For example, a synthesized 4-(5-amino-2-furyl)thiazole derivative had a melting point of 105°C (Swaminathan, Ichikawa, & Bryan, 1986).

Chemical Properties Analysis

The chemical properties of thiazole derivatives are influenced by their structural configurations. For instance, the presence of a chloromethyl group in such compounds allows for further chemical modifications, indicating their reactivity and potential for synthesis of various derivatives (Simurova, Popova, Mayboroda, & Karmachov, 2020).

Applications De Recherche Scientifique

-

Coumarin Heterocyclic Derivatives

- Scientific Field : Chemistry

- Application Summary : This research highlights the broad range of science that has arisen from the synthesis of coumarin-linked and fused heterocycles derivatives .

- Methods of Application : The synthesis of these compounds involves various chemical reactions, including the creation of 5-membered rings with one or two heteroatoms .

- Results : The review covers the period from 2000 to 2014 and discusses the synthesis and biological activity of these compounds .

-

Furo[3,4-c]coumarins and Related Furyl Coumarin Derivatives

- Scientific Field : Organic & Biomolecular Chemistry

- Application Summary : A new and general strategy for highly functional furo[3,4-c]coumarins and related furyl coumarin derivatives has been developed .

- Methods of Application : The method is based on an extraordinarily facile intramolecular Wittig reaction, starting from α,β-unsaturated ketones, tributylphosphine, and acyl chlorides .

- Results : The phosphorus ylides were proposed to be the key intermediates for constructing the crucial furan ring, leading to a wide variety of substituted furyl coumarins in one step .

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.

Orientations Futures

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or reactivity.

Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a specialized database. If you have access to a university library, they may be able to help you access more specialized resources.

Propriétés

IUPAC Name |

4-(chloromethyl)-2-(furan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBVJLIWOXIYQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CS2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415440 |

Source

|

| Record name | 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole | |

CAS RN |

13386-49-7 |

Source

|

| Record name | 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.